molecular formula C11H26N4O B1330001 1,3-Bis[3-(dimethylamino)propyl]urea CAS No. 52338-87-1

1,3-Bis[3-(dimethylamino)propyl]urea

Cat. No.: B1330001
CAS No.: 52338-87-1
M. Wt: 230.35 g/mol
InChI Key: FCQPNTOQFPJCMF-UHFFFAOYSA-N
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Description

1,3-Bis[3-(dimethylamino)propyl]urea is an organic compound with the molecular formula C11H26N4O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its two dimethylamino groups attached to a propyl chain, which are further connected to a urea moiety.

Preparation Methods

1,3-Bis[3-(dimethylamino)propyl]urea can be synthesized through a multi-step process. The primary synthetic route involves the reaction of dimethylamine with 3-chloropropylamine to form an intermediate, which is then reacted with urea to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

1,3-Bis[3-(dimethylamino)propyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis[3-(dimethylamino)propyl]urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-Bis[3-(dimethylamino)propyl]urea can be compared with other similar compounds such as:

    N,N’-Bis[3-(dimethylamino)propyl]urea: Similar in structure but may have different reactivity and applications.

    1,3-Bis[3-(dimethylamino)propyl]harnstoff: A German synonym with similar properties.

    Poly bis(2-chloroethyl) ether-alt-1,3-bis 3-(dimethylamino)propyl urea: A polymer with related structural features

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3-bis[3-(dimethylamino)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N4O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4/h5-10H2,1-4H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQPNTOQFPJCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068741
Record name 1,3-Bis(3-(dimethylamino)propyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N,N'-bis[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

52338-87-1
Record name 1,3-Bis[3-(dimethylamino)propyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52338-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N'-bis(3-(dimethylamino)propyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N'-bis[3-(dimethylamino)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Bis(3-(dimethylamino)propyl)urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis[3-(dimethylamino)propyl]urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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